N-(3,5-dimethoxyphenyl)-2-(2-naphthyloxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(3,5-dimethoxyphenyl)-2-(2-naphthyloxy)acetamide-like compounds involves multiple steps, including acylation, amidation, and possibly the use of catalytic systems to improve yields and selectivity. For instance, compounds with similar structures have been synthesized through reactions involving aromatic amines and naphthyl acetamide derivatives in the presence of catalytic systems or through condensation reactions under specific conditions to yield the desired acetamides (Agarwal & Mital, 1976; Ramazani et al., 2003).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of aromatic systems interconnected by acetamide linkages, offering a rich field for exploring electronic and steric effects on chemical reactivity and stability. Crystallographic studies provide insight into their molecular conformations, hydrogen bonding, and potential for supramolecular assembly (Sharma et al., 2018).
Chemical Reactions and Properties
This compound and its analogs participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions, that are fundamental in organic synthesis. These reactions are influenced by the compound's electronic structure, which can be manipulated through functional group transformations to yield a wide array of derivatives with differing properties (Piplani et al., 2004).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystallinity, are crucial for its handling and application in various fields. These properties are determined by its molecular structure and intermolecular interactions within the solid state, which can be studied through techniques like X-ray crystallography and thermal analysis (Gouda et al., 2022).
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-naphthalen-2-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-18-10-16(11-19(12-18)24-2)21-20(22)13-25-17-8-7-14-5-3-4-6-15(14)9-17/h3-12H,13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLSOAPAQWVGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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